N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide
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Overview
Description
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide, also known as PFT-α, is a small molecule inhibitor that has been used in various scientific research applications. PFT-α has been found to have a promising role in cancer research, as well as in the study of other diseases.
Mechanism of Action
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα works by inhibiting the activity of p53, a tumor suppressor protein that is commonly mutated in cancer cells. In normal cells, p53 plays a critical role in preventing the formation of cancer by inducing cell cycle arrest and apoptosis in response to DNA damage. However, in cancer cells, p53 is often mutated or inactive, allowing the cancer cells to grow and divide uncontrollably. By inhibiting p53, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has been found to have a variety of biochemical and physiological effects. In cancer cells, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα can induce apoptosis by inhibiting the activity of p53. In addition, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has been found to sensitize cancer cells to chemotherapy and radiation therapy. In acute lung injury, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has been found to reduce inflammation and oxidative stress, leading to improved lung function. In acute kidney injury, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has been found to reduce inflammation and improve kidney function. In neurodegenerative diseases, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has been found to reduce neuronal cell death and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα in lab experiments is its specificity for p53 inhibition. N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has been found to have minimal off-target effects, making it a useful tool for studying the role of p53 in various biological processes. However, one limitation of using N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα is its relatively low potency compared to other p53 inhibitors. In addition, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα. One area of research is the development of more potent and selective p53 inhibitors. Another area of research is the study of N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα could be studied in the context of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the mechanism of action of N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα could be further elucidated to better understand its effects on cellular processes.
Synthesis Methods
The synthesis method of N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα involves the reaction of 5-methyl-2-thiophenesulfonyl chloride with 2-amino-4-fluorothiazole and 2-(2-aminoethyl)pyridine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα.
Scientific Research Applications
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has been extensively studied for its role in cancer research. It has been found to inhibit the activity of p53, a tumor suppressor protein that is commonly mutated in cancer cells. By inhibiting p53, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα can induce apoptosis in cancer cells and prevent their growth. N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer research, N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamideα has also been studied for its role in other diseases such as acute lung injury, acute kidney injury, and neurodegenerative diseases.
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S3/c1-11-2-7-15(23-11)24(20,21)18-9-8-14-10-22-16(19-14)12-3-5-13(17)6-4-12/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBJBNTRGQLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide |
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